molecular formula C8H9BrFN B2880212 5-Bromo-2-(2-fluoro-2-propyl)pyridine CAS No. 2070867-74-0

5-Bromo-2-(2-fluoro-2-propyl)pyridine

Cat. No.: B2880212
CAS No.: 2070867-74-0
M. Wt: 218.069
InChI Key: BJFXFQSFROTRGQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluoro-2-propyl)pyridine is a halogenated pyridine derivative with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-fluoro-2-propyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluoro-2-propyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluoro-2-propyl)pyridine involves its interaction with specific molecular targets. For instance, in cancer immunotherapy, it acts as an inhibitor of indoleamine-2,3-dioxygenase-1, a key enzyme involved in tryptophan metabolism . The compound’s halogen atoms facilitate its binding to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-fluoro-2-propyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. Its combination of bromine and fluorine atoms enhances its utility in both chemical synthesis and biological applications .

Properties

IUPAC Name

5-bromo-2-(2-fluoropropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFXFQSFROTRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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